![molecular formula C27H23ClN4O B2537305 N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477234-38-1](/img/structure/B2537305.png)
N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic compound that contains several functional groups and rings. It has a pyrrolopyrimidine core, which is a type of fused bicyclic ring system . This core is substituted with various groups including a phenyl ring, an ethoxyphenyl group, and a chlorobenzyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyrimidine core, with the various substituents attached at specific positions on this core. Techniques such as NMR spectroscopy would be used to confirm the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its structure and the functional groups it contains. These could include properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis Methodologies
A simple method has been developed for the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing the chemical reactivity and potential for producing pyrrolo[2,3-d]pyrimidin derivatives with good yields. This process involves coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, characterized by spectral analyses and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
Chemical Reactivity and Properties
The reactivity of N-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines under different conditions has been explored, offering insights into their potential applications in organic synthesis and material science. For instance, N-Aryl derivatives were prepared with varying yields by treating N7-(1-phenyl-ethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and appropriate arylamine hydrochlorides, indicating the versatility of these compounds in synthetic chemistry (Jørgensen, El-Bayouki, & Pedersen, 1985).
Biological Activities
Studies on derivatives of pyrrolo[2,3-d]pyrimidine, such as those involving the synthesis and characterization of pyrazole derivatives, have identified pharmacophore sites with potential antitumor, antifungal, and antibacterial activities. These findings highlight the broader implications of research on pyrrolo[2,3-d]pyrimidin-4-amines in developing new therapeutic agents (Titi et al., 2020).
Application in Drug Development
The chemical structure and synthesis pathways of pyrrolo[2,3-d]pyrimidin derivatives offer a foundation for developing novel drugs. Their potential as intermediates in the synthesis of antitumor drugs, highlighted by the creation of specific compounds used in small molecular inhibitors, underscores their significance in pharmaceutical research and development (Gan et al., 2021).
Molecular Docking Studies
Docking studies of these compounds provide insights into their interactions with biological targets, facilitating the discovery of new drugs. For example, the synthesis approach for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its subsequent characterization through docking studies suggest potential applications in designing molecules with specific biological activities (Bommeraa, Merugu, & Eppakayala, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the energy metabolism of the bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the Cyt-bd enzyme, inhibiting its function . This interaction disrupts the normal energy metabolism of the bacteria, leading to ATP depletion . The compound’s structure–activity-relationship (SAR) has been studied in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and Mycobacterium tuberculosis clinical isolate N0145 .
Biochemical Pathways
By inhibiting the Cyt-bd enzyme, the compound disrupts the energy metabolism of the bacteria . This disruption leads to ATP depletion, affecting various biochemical pathways that rely on ATP for energy
Result of Action
The compound’s action results in ATP depletion in the bacteria, leading to a disruption in its energy metabolism . This disruption can inhibit the growth of the bacteria and potentially lead to its death . The compound has shown activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the expression levels of the Cyt-bd-encoding genes can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-2-33-22-14-12-21(13-15-22)32-17-23(19-8-4-3-5-9-19)25-26(30-18-31-27(25)32)29-16-20-10-6-7-11-24(20)28/h3-15,17-18H,2,16H2,1H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKUZNTFVASSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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